1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid
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Description
“1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid” is a chemical compound with the molecular formula C12H11NO2S . It is also known by other synonyms such as “1H,3H,4H,5H-thiopyrano [4,3-b]indole-8-carboxylic acid” and “CHEMBL244090” among others . The molecular weight of this compound is 233.29 g/mol .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C12H11NO2S/c14-12(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2,(H,14,15)
. The Canonical SMILES representation is C1CSCC2=C1NC3=C2C=C(C=C3)C(=O)O
. This compound contains a total of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 233.05104977 g/mol . The Topological Polar Surface Area of the compound is 78.4 Ų . The compound has a Heavy Atom Count of 16 .
Scientific Research Applications
Synthesis and Derivatives
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is involved in the synthesis of various derivatives with significant applications. For instance, Agnusdei et al. (2003) discussed a synthetic strategy for tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles, highlighting their potential in creating polycyclic compounds (Agnusdei et al., 2003). Bergman et al. (1977) described the synthesis of indole-3-carboxylic acid derivatives from indoles, indicating the versatility of these compounds in chemical synthesis (Bergman et al., 1977).
Chemical Properties and Reactions
The compound's reactivity and stability are key aspects of its applications in scientific research. Murakami (1987) reviewed the chemistry of indole-2-carboxylic acid and its derivatives, emphasizing their stability and reactivity, which are crucial for various chemical syntheses (Murakami, 1987).
Potential in Pharmaceutical Research
Several studies have explored the role of similar compounds in pharmaceutical research. Demerson et al. (1975) synthesized a series of tetrahydropyrano[3,4-b]indole-1-alkanoic acids, including prodolic acid, highlighting their anti-inflammatory activities (Demerson et al., 1975). Unangst et al. (1980) prepared 4-oxopyrano[3,2-b]indole carboxylic acids and tested them for antiallergy potential (Unangst et al., 1980).
Molecular Docking and Computational Studies
Ganga Reddy et al. (2022) synthesized new derivatives and carried out molecular docking studies to predict binding interactions with target proteins, demonstrating the compound's potential in computational and theoretical chemistry (Ganga Reddy et al., 2022).
Conformational Studies
Horwell et al. (1994) synthesized tryptophan derivatives for use in peptide conformation elucidation studies, illustrating the compound's utility in understanding peptide structure and function (Horwell et al., 1994).
Properties
IUPAC Name |
1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLCAPKPQWXVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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